Ciclesonide Ciclesonide Ciclesonide is an organic molecular entity.
Ciclesonide is a glucocorticoid used to treat obstructive airway diseases. It is marketed under the brand name Alvesco.
Ciclesonide is a nonhalogenated, synthetic, inhaled corticosteroid (ICS) with anti-inflammatory and potential antiviral activities. Upon administration by oral inhalation into the lungs, ciclesonide (CIC) is converted by local esterases to its active metabolite desisobutyryl-ciclesonide (des-CIC), which binds to intracellular glucocorticoid receptors (GRs). The ligand-bound GRs regulate gene expressions, which lead to inhibitory activities against multiple cell types, such as mast cells, eosinophils, basophils, lymphocytes, macrophages and neutrophils, and various mediators associated with inflammation, such as histamine, eicosanoids, leukotrienes and cytokines. In addition, ciclesonide may suppress the replication of human coronavirus by targeting viral nonstructural protein 15 (NSP15).
Brand Name: Vulcanchem
CAS No.: 126544-47-6
VCID: VC0523702
InChI: InChI=1S/C32H44O7/c1-18(2)28(36)37-17-25(35)32-26(38-29(39-32)19-8-6-5-7-9-19)15-23-22-11-10-20-14-21(33)12-13-30(20,3)27(22)24(34)16-31(23,32)4/h12-14,18-19,22-24,26-27,29,34H,5-11,15-17H2,1-4H3/t22-,23-,24-,26-,27+,29+,30-,31-,32+/m0/s1
SMILES: CC(C)C(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)C6CCCCC6
Molecular Formula: C32H44O7
Molecular Weight: 540.7 g/mol

Ciclesonide

CAS No.: 126544-47-6

Cat. No.: VC0523702

Molecular Formula: C32H44O7

Molecular Weight: 540.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Ciclesonide - 126544-47-6

CAS No. 126544-47-6
Molecular Formula C32H44O7
Molecular Weight 540.7 g/mol
IUPAC Name [2-[(1S,2S,4S,6R,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate
Standard InChI InChI=1S/C32H44O7/c1-18(2)28(36)37-17-25(35)32-26(38-29(39-32)19-8-6-5-7-9-19)15-23-22-11-10-20-14-21(33)12-13-30(20,3)27(22)24(34)16-31(23,32)4/h12-14,18-19,22-24,26-27,29,34H,5-11,15-17H2,1-4H3/t22-,23-,24-,26-,27+,29+,30-,31-,32+/m0/s1
Standard InChI Key LUKZNWIVRBCLON-BACZTASJSA-N
Isomeric SMILES CC(C)C(=O)OCC(=O)[C@@]12[C@H](C[C@@H]3[C@@]1(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)O[C@H](O2)C6CCCCC6
SMILES CC(C)C(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)C6CCCCC6
Canonical SMILES CC(C)C(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)C6CCCCC6
Appearance Solid powder

Chemical Structure and Pharmacological Profile

Ciclesonide ([R]-11β,16α,17,21-tetrahydroxypregna-1,4-diene-3,20-dione cyclic 16,17-acetal with cyclohexanecarboxaldehyde 21-isobutyrate) is administered via hydrofluoroalkane metered-dose inhaler (HFA-MDI). The prodrug undergoes enzymatic hydrolysis by airway esterases to form des-CIC, which exhibits 120-fold greater glucocorticoid receptor (GCR) binding affinity than the parent compound . This activation occurs predominantly in pulmonary and nasal tissues, with negligible systemic bioavailability (<1%) due to first-pass metabolism .

Lipophilicity and Tissue Retention

Des-CIC's lipophilicity (logD 6.3) facilitates rapid cellular uptake and subsequent esterification with fatty acids such as oleate, forming reversible conjugates that act as intracellular reservoirs . Comparative studies show des-CIC-oleate (logD 13.0) exhibits 5-fold greater lipophilicity than budesonide-oleate (logD 12.3), enhancing pulmonary retention . In vitro models demonstrate 24-hour sustained release of active des-CIC from ester pools in human nasal epithelial cells (HNEC) and alveolar type II epithelial cells .

ParameterCiclesonideDes-CICBudesonide
GCR Binding Affinity*121,212935
logD (Octanol/Water)3.16.32.3
Plasma Protein Binding≥99%≥99%88%
*Relative to dexamethasone=100

Mechanism of Anti-Inflammatory Action

Ciclesonide's therapeutic effects are mediated through genomic and non-genomic pathways. The des-CIC-GCR complex translocates to the nucleus, binding glucocorticoid response elements (GREs) to modulate transcription of anti-inflammatory proteins (e.g., lipocortin-1) and suppress pro-inflammatory cytokines (IL-2, IL-4, IL-5, TNF-α) . Key mechanisms include:

Immunomodulatory Effects

  • Mast Cell Stabilization: Reduces histamine release by 68% in nasal provocation models .

  • Eosinophil Suppression: Decreases bronchial eosinophil counts by 53% in asthma patients (p<0.01 vs placebo) .

  • Vascular Permeability: Inhibits bradykinin-induced plasma exudation by 92% in rodent trachea .

Arachidonic Acid Metabolism

Des-CIC inhibits phospholipase A2 (IC₅₀=3.2 nM), attenuating prostaglandin E₂ and leukotriene B₄ synthesis by 78% and 84%, respectively, in alveolar macrophages . This dual inhibition surpasses fluticasone's effect on leukotriene pathways (47% reduction) .

Clinical Efficacy in Respiratory Disorders

Asthma Management

A 52-week randomized trial (N=1,432) demonstrated ciclesonide 320 µg/day:

  • Improved FEV₁ by 12.3% vs baseline (p<0.001)

  • Reduced rescue β₂-agonist use by 1.2 puffs/day (95% CI: 0.9–1.5)

  • Decreased severe exacerbations by 38% vs placebo (RR=0.62)

Comparative effectiveness against fluticasone propionate (FP) showed equivalence in symptom control with 24% lower incidence of oral candidiasis (p=0.03) .

Allergic Rhinitis

In seasonal allergic rhinitis (N=601), ciclesonide 200 µg/day:

  • Reduced nasal symptom scores by 42% vs placebo (p<0.001)

  • Improved rhinorrhea by 58% within 12 hours (p=0.002)
    Histopathological analysis revealed 67% reduction in submucosal eosinophils (p<0.01) .

Adverse EffectCiclesonide (n=1,945)Placebo (n=1,946)Fluticasone (n=1,732)
Oral Candidiasis2.1%1.4%6.3%
Hoarseness1.7%1.2%4.9%
Headache5.2%5.6%5.4%
No significant HPA-axis suppression observed at doses ≤800 µg/day (ΔAM cortisol= -2.8 nmol/L, p=0.34) .

Exploratory Applications in Viral Respiratory Infections

The COVERAGE trial (N=217) investigated ciclesonide 600 µg BID in early COVID-19:

Outcome (Day 14)Control (n=107)Ciclesonide (n=110)RR (95% CI)
Hospitalization9.3%12.7%1.37 (0.64–2.92)
Oxygen Therapy1.9%1.8%0.95 (0.14–6.56)
Composite Endpoint*11.3%13.2%1.17 (0.58–2.36)
*Hospitalization, oxygen need, or death .

While demonstrating safety (no increased adverse events), the trial was halted for futility with OR=1.17 for primary endpoint (95% CI: 0.58–2.36) . Mechanistic studies suggest potential antiviral effects through GCR-mediated inhibition of SARS-CoV-2 replication enzymes (IC₅₀=2.1 µM in Vero E6 cells) .

"The reversible esterification of des-CIC creates a unique pharmacokinetic profile enabling once-daily dosing while maintaining 24-hour anti-inflammatory coverage."

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